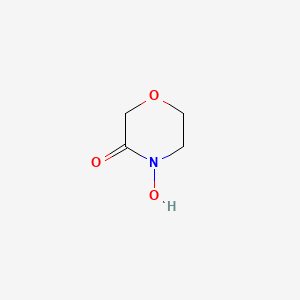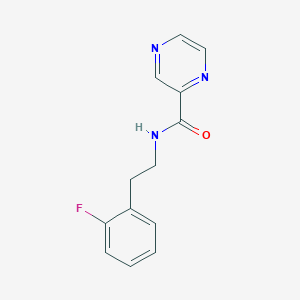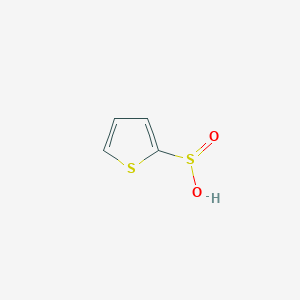
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid is an organic compound with the molecular formula C8H12O4S2 This compound is characterized by the presence of an ethoxycarbonyl group and two methylsulfanyl groups attached to a prop-2-enoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid typically involves the reaction of ethyl chloroformate with 3,3-bis(methylsulfanyl)prop-2-enoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent such as dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethoxycarbonyl and methylsulfanyl groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(methylsulfanyl)prop-2-enoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
2-Cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid: Contains a cyano group instead of an ethoxycarbonyl group, which can significantly alter its reactivity and applications.
3-Phenylprop-2-enoic acid: Contains a phenyl group instead of the methylsulfanyl groups, leading to different chemical properties and applications.
Uniqueness
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid is unique due to the presence of both ethoxycarbonyl and methylsulfanyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H12O4S2 |
|---|---|
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
2-ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid |
InChI |
InChI=1S/C8H12O4S2/c1-4-12-7(11)5(6(9)10)8(13-2)14-3/h4H2,1-3H3,(H,9,10) |
Clé InChI |
GRXJQBVAWJCNBQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(SC)SC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)








